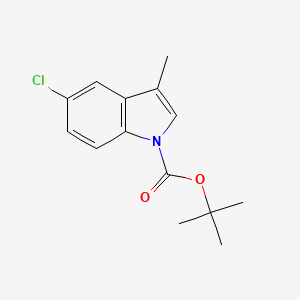

Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C14H16ClNO2 |

|---|---|

Molekulargewicht |

265.73 g/mol |

IUPAC-Name |

tert-butyl 5-chloro-3-methylindole-1-carboxylate |

InChI |

InChI=1S/C14H16ClNO2/c1-9-8-16(13(17)18-14(2,3)4)12-6-5-10(15)7-11(9)12/h5-8H,1-4H3 |

InChI-Schlüssel |

KGRBQRJFHZXYHB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN(C2=C1C=C(C=C2)Cl)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Alkylation of 5-Chloroindole

Alternatively, 5-chloroindole can be methylated at C3 using methyl iodide (MeI) and aluminum chloride (AlCl₃) in dichloromethane (DCM). This Friedel-Crafts alkylation is regioselective for C3 due to the directing effect of the indole nitrogen.

-

Typical Conditions :

Boc Protection of 5-Chloro-3-Methylindole

The Boc group is introduced to the indole nitrogen using di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions. This step is critical for protecting the NH group during subsequent synthetic steps.

Standard Boc Protection Protocol

-

Reagents :

-

Procedure :

-

Dissolve 5-chloro-3-methylindole in anhydrous THF.

-

Add DMAP and Et₃N, followed by dropwise addition of (Boc)₂O.

-

Stir at room temperature for 12–16 hours.

-

Concentrate under reduced pressure and purify via flash chromatography (hexane/ethyl acetate 9:1).

-

-

Key Spectroscopic Data :

Alternative Boc Protection in Flow Reactors

Industrial-scale synthesis employs continuous flow microreactors to enhance efficiency:

Comparative Analysis of Methodologies

| Parameter | Direct Chlorination | Friedel-Crafts Alkylation | Flow Reactor Boc Protection |

|---|---|---|---|

| Starting Material | 3-Methylindole | 5-Chloroindole | 5-Chloro-3-methylindole |

| Reaction Time | 12–24 hours | 6–8 hours | 10 minutes |

| Yield | 70–85% | 60–75% | >90% |

| Purification | Column chromatography | Column chromatography | In-line filtration |

| Scalability | Moderate | Moderate | High |

Challenges and Optimization Strategies

Stability of Boc-Protected Intermediate

The tert-butyl group is prone to acid-catalyzed cleavage. Storage under anhydrous conditions at –20°C in inert atmospheres (N₂/Ar) is recommended.

Analyse Chemischer Reaktionen

Indole Core Formation

The indole ring is often synthesized via methods such as the Leimgruber-Batcho indole synthesis or Fischer indole synthesis , depending on the substituents. For derivatives with halogens and alkyl groups, sequential substitution reactions are employed .

Chlorination at Position 5

Chlorination at position 5 is critical for introducing the chlorine substituent. This may involve directed electrophilic substitution using chlorinating agents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions . The reaction typically requires a directing group (e.g., a carboxylic acid or ester) to ensure regioselectivity.

Methylation at Position 3

The methyl group at position 3 is introduced via alkylation reactions , such as methylation of an indole with a methylating agent (e.g., methyl iodide ) in the presence of a base (e.g., potassium carbonate ). The reaction conditions must avoid over-methylation or interference with the chloro group .

Esterification of the Carboxylic Acid

The carboxylic acid group is converted to the tert-butyl ester using tert-butyl alcohol and a coupling agent like dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) . This step provides stability and facilitates downstream functionalization .

Hydrolysis of the Ester Group

The tert-butyl ester undergoes acidic or basic hydrolysis to regenerate the carboxylic acid. This reaction is reversible and often serves as a precursor to amides or other derivatives .

Reaction Conditions :

Substitution Reactions

The chlorine atom at position 5 can participate in nucleophilic aromatic substitution (e.g., with sodium azide or amines) to form derivatives like tetrazoles or imidazolidinones .

Example :

Subsequent Staudinger reaction or cyclization forms heterocycles .

Oxidation/Reduction

The methyl group at position 3 may be oxidized to a carbonyl group using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . This reaction alters the electronic environment of the indole ring .

Coupling Reactions

The compound can undergo Suzuki-Miyaura cross-coupling or Ullmann-type reactions to form biaryl or heteroaryl derivatives. The chloro group acts as a leaving group in these transformations .

Chlorination Mechanism

Directed electrophilic aromatic substitution involves the in situ generation of a chloronium ion intermediate . The directing effect of the carboxylic acid (or ester) ensures regioselectivity for position 5 .

Esterification Mechanism

The tert-butyl ester formation proceeds via activation of the carboxylic acid by CDI or DCC, followed by nucleophilic attack by tert-butyl alcohol. This step is critical for stabilizing the molecule during subsequent reactions .

Analytical Data for Key Derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of indole compounds, including tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate, exhibit promising anticancer properties. A study highlighted the synthesis of various indole-2-carboxamides, which demonstrated significant antiproliferative effects against cancer cell lines, with some compounds showing IC50 values in the low micromolar range . The structural modifications involving chlorination and carboxylation enhance the biological activity of these compounds.

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activities. The incorporation of chlorine and carboxylate functionalities has been shown to improve the efficacy of these compounds against various pathogens. The specific compound this compound may serve as a lead compound for further development into antimicrobial agents .

Synthetic Applications

Synthesis of Chlorinated Indoles

this compound can be utilized as a key intermediate in the synthesis of chlorinated indoles. The compound's structure allows for regioselective reactions, enabling chemists to introduce various functional groups at specific positions on the indole ring. This is particularly useful in creating libraries of compounds for biological testing .

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for constructing more complex molecular architectures. For example, it can be converted into other functionalized indoles or used in coupling reactions to form larger frameworks, which are essential in drug discovery .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of cellular signaling pathways and inhibition of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

A. tert-Butyl 6-chloro-3-formyl-1H-indole-1-carboxylate ()

- Key Differences : Position 6 chloro vs. position 5 chloro; formyl (CHO) at position 3 vs. methyl (CH₃).

- Impact : The formyl group enhances electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents), while the methyl group in the target compound provides steric hindrance and stabilizes adjacent positions against undesired reactions. The chloro at position 6 may alter regioselectivity in electrophilic substitution compared to position 5.

B. tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate ()

- Key Differences : Bromomethyl (CH₂Br) at position 3 vs. methyl; fluoro at position 5 vs. chloro.

- Impact: Bromine offers a reactive site for nucleophilic substitution (e.g., Suzuki coupling), whereas the methyl group is inert.

C. tert-Butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate ()

- Key Differences: Bromo at position 5 vs. chloro; Boc-protected amino group at position 3 vs. methyl.

- Impact: Bromo is a superior leaving group for cross-coupling reactions, while the Boc-amino group introduces hydrogen-bonding capability, expanding applications in peptidomimetics.

Core Heterocycle Variations

A. tert-Butyl 5-chloro-1H-indazole-1-carboxylate ()

- Key Differences : Indazole (two adjacent nitrogens) vs. indole (one nitrogen).

- The target indole derivative may exhibit higher lipophilicity due to the single nitrogen.

Functional Group Reactivity

A. (E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate ()

- Key Differences : Mesylate (OSO₂Me) propenyl chain at position 6 vs. chloro and methyl.

- Impact : The mesylate group is a potent leaving group, enabling facile alkylation or elimination reactions, whereas the target compound’s chloro and methyl groups require harsher conditions for modification.

Biologische Aktivität

Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C12H14ClN

- Molecular Weight : 221.7 g/mol

- CAS Number : 1048039-49-1

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Anticancer Activity

- The compound has shown promising results in inhibiting cancer cell proliferation. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Specific IC50 values indicate its effectiveness against various cancer cell lines, including breast and lung cancers.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 7.2 |

| HeLa (Cervical Cancer) | 6.5 |

2. Antimicrobial Properties

- This compound has demonstrated antimicrobial activity against a range of bacteria and fungi. The compound inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential use in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

3. Antioxidant Activity

- The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for reducing the risk of chronic diseases associated with oxidative damage.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspases.

- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3).

Case Studies

Several studies have highlighted the efficacy of this compound:

Case Study 1: Anticancer Efficacy

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis, with a reported IC50 of 5 µM, showcasing its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Assessment

Another study evaluated the antimicrobial properties against Staphylococcus aureus. The compound demonstrated an MIC of 32 µg/mL, indicating effective inhibition of bacterial growth and suggesting its potential use in developing new antimicrobial therapies .

Q & A

Q. What are the common synthetic routes for Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Answer: A typical synthesis involves protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. For example, Grignard reagent addition to aldehydes (e.g., 5-chloro-3-methylindole derivatives) followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) and a catalytic base like DMAP (4-dimethylaminopyridine) . Optimization includes:

- Solvent selection : THF or dichloromethane (DCM) for Boc protection, ensuring anhydrous conditions .

- Temperature control : Reflux for Grignard reactions (e.g., 40–60°C in THF) , room temperature for Boc protection .

- Purification : Flash column chromatography with gradients of ethyl acetate/hexane (5–10%) to isolate the product .

Common pitfalls include incomplete Boc protection (monitored via TLC) and side reactions with residual moisture, mitigated by rigorous drying of reagents and solvents.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.6 ppm, singlet for 9H in ¹H NMR; δ ~80–85 ppm in ¹³C NMR) and indole aromatic protons (δ 6.8–8.0 ppm). Substituents like chlorine and methyl groups influence splitting patterns .

- IR spectroscopy : Confirm Boc group presence via C=O stretch (~1740 cm⁻¹) and N-H absence (indicating successful protection) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with chlorine .

Cross-referencing with analogous indole derivatives (e.g., methyl 5-chloro-1H-indole-2-carboxylate) aids in signal assignment .

Advanced Research Questions

Q. How can crystallographic data be analyzed using software like SHELXL or ORTEP-3 to determine the molecular structure of this compound?

Answer:

- Data collection : Use single-crystal X-ray diffraction to obtain intensity data. SHELXL refines structures via least-squares minimization, handling anisotropic displacement parameters for heavy atoms (e.g., chlorine) .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams, highlighting bond angles and torsional strain. For example, the tert-butyl group’s steric bulk may distort the indole ring planarity .

- Validation : Check R-factors (<5% for high-resolution data) and residual electron density maps to identify disorder or solvent molecules .

Contradictions in bond lengths or angles between computational models (e.g., DFT) and experimental data may arise due to crystal packing effects .

Q. What role does the tert-butyl carbamate group play in the biological activity of indole derivatives, and how can structure-activity relationships (SAR) be systematically studied?

Answer: The Boc group enhances solubility and stability by shielding the indole NH from metabolic degradation, critical in anti-HIV drug candidates like non-nucleoside reverse transcriptase inhibitors (NNRTIs) . SAR studies involve:

- Analog synthesis : Replace tert-butyl with other protecting groups (e.g., benzyl, acetyl) and compare bioactivity .

- Pharmacophore mapping : Use X-ray co-crystallography or docking studies to identify interactions (e.g., hydrogen bonds between the carbamate carbonyl and target proteins) .

- In vitro assays : Measure IC₅₀ values against viral replication to correlate substituent effects (e.g., chloro vs. methyl groups) with potency .

Q. How can researchers resolve contradictions in reported synthetic yields or characterization data for this compound?

Answer:

- Reproducibility checks : Validate reaction conditions (e.g., Grignard reagent stoichiometry, Boc protection time) across labs .

- Advanced characterization : Use 2D NMR (COSY, HSQC) to confirm regioselectivity in cases of ambiguous aromatic proton assignments .

- Crystallographic evidence : Resolve disputes over molecular geometry by comparing experimental crystal structures with computational models .

For example, discrepancies in melting points may stem from polymorphic forms, identifiable via differential scanning calorimetry (DSC) .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in a research setting?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders .

- Ventilation : Conduct reactions in fume hoods, especially when using volatile solvents (e.g., THF, DCM) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal, and segregate halogenated waste (due to chlorine content) .

Toxicity data may be limited, so treat the compound as a potential irritant and avoid skin contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.